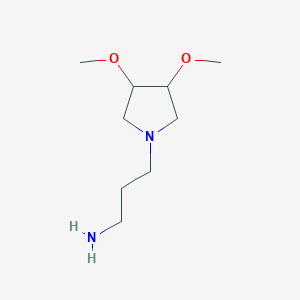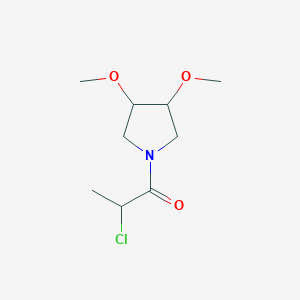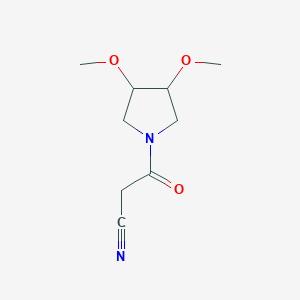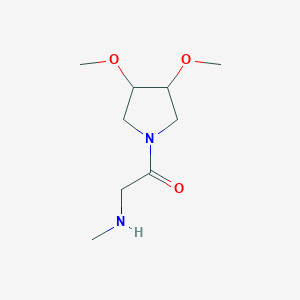
(1-(3,5-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Übersicht
Beschreibung
3,5-Difluorobenzyl alcohol is a chemical compound with the molecular formula C7H6F2O and a molecular weight of 144.12 . It’s also known by its IUPAC name, (3,5-difluorophenyl)methanol .
Molecular Structure Analysis
The molecular structure of 3,5-Difluorobenzyl alcohol consists of a benzene ring with two fluorine atoms at the 3 and 5 positions and a hydroxyl group attached to the benzene ring .Physical And Chemical Properties Analysis
3,5-Difluorobenzyl alcohol has a density of 1.27 g/mL, a boiling point of 98°C to 99°C (9mmHg), and a refractive index of 1.487 . It’s a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Triazole Derivatives Synthesis and Molecular Interactions
Triazole derivatives have been synthesized and characterized for various applications, demonstrating the versatility of these compounds in scientific research. A study by Ahmed et al. (2020) explored the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, focusing on their self-assembly and molecular interactions through O⋯π-hole tetrel bonding interactions. This research highlights the potential of triazole derivatives in the design of new materials and understanding of molecular interactions (Ahmed et al., 2020).
Catalysis and Chemical Reactions
Triazole compounds are also notable for their role in catalysis. For example, Tale et al. (2015) demonstrated how a triazole-based ligand could accelerate copper-catalyzed azide–alkyne cycloaddition reactions, a foundational method in click chemistry. This ligand enables dramatic rate enhancements at low catalyst loading, indicating its efficiency and potential in facilitating various chemical reactions (Tale et al., 2015). Similarly, Ozcubukcu et al. (2009) developed a tris(triazolyl)methanol ligand that forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This showcases the utility of triazole derivatives in enhancing reaction conditions for chemical synthesis (Ozcubukcu et al., 2009).
Material Science and Surface Chemistry
In material science, triazole derivatives have been investigated for their corrosion inhibition properties and interaction with surfaces. Ma et al. (2017) studied the use of triazole derivatives as corrosion inhibitors for mild steel in acidic medium. These compounds were found to effectively protect steel surfaces from corrosion, highlighting their potential in material preservation and industrial applications (Ma et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-8-1-7(2-9(12)3-8)4-15-5-10(6-16)13-14-15/h1-3,5,16H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMIUGCXRHAZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















